

2-Chloro-4-methyl-quinolin-6-ol synthesis pathways

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Compound of Interest

Compound Name: 2-Chloro-4-methyl-quinolin-6-ol

CAS No.: 41957-91-9

Cat. No.: B1595982

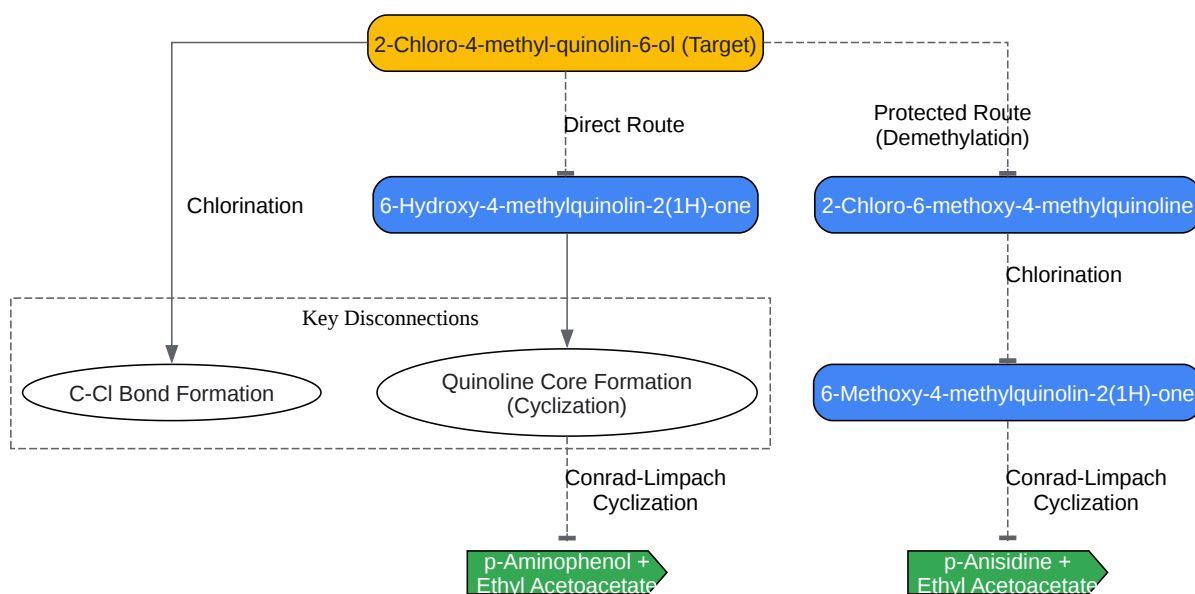
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An In-depth Technical Guide to the Synthesis of **2-Chloro-4-methyl-quinolin-6-ol**

This guide provides a detailed exploration of the synthetic pathways leading to **2-Chloro-4-methyl-quinolin-6-ol**, a key heterocyclic intermediate in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous therapeutics.^[1] This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale and strategic considerations for a successful synthesis.

Strategic Overview: A Retrosynthetic Approach

To logically devise a synthetic plan, we begin with a retrosynthetic analysis. The target molecule, **2-Chloro-4-methyl-quinolin-6-ol**, possesses three key features: a quinoline core, a chlorine atom at the 2-position, and a hydroxyl group at the 6-position. The chloro group at C-2 is typically installed by chlorinating its 2-oxo (quinolinone) precursor. The quinolinone core itself is most effectively constructed via cyclization reactions involving an appropriately substituted aniline. This leads to two primary forward-synthetic strategies, which will be the focus of this guide.



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Caption: Retrosynthetic analysis of 2-Chloro-4-methyl-quinolin-6-ol.

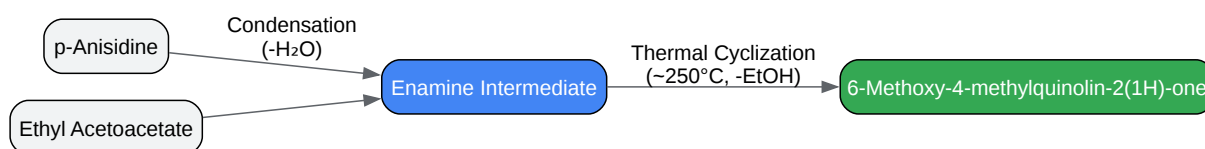
Primary Synthesis Pathway: A Robust Three-Step Protected Route

This pathway is recommended for its reliability and high yields. It strategically employs a methoxy group to protect the reactive phenolic hydroxyl, preventing potential side reactions during the chlorination step. The synthesis proceeds through (I) quinolinone formation, (II) chlorination, and (III) deprotection.

Step 1: Synthesis of 6-Methoxy-4-methylquinolin-2(1H)-one (Intermediate I)

The foundational step is the construction of the quinoline ring system using the Conrad-Limpach reaction.[2][3] This classic method involves the condensation of an aniline with a β -ketoester.

Causality and Expertise: We select p-anisidine (4-methoxyaniline) as our starting material. The methoxy group is a robust protecting group for the phenol that is stable to the conditions of the initial cyclization and is readily cleaved in the final step. The reaction with ethyl acetoacetate proceeds in two stages: an initial condensation to form an enamine intermediate, followed by a thermal cyclization at high temperature to form the quinolin-2-one core. The high temperature ($\sim 250^\circ\text{C}$) is necessary to overcome the activation energy for the 6-endo-trig electrophilic aromatic substitution.



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Caption: Synthesis of the quinolinone core via Conrad-Limpach reaction.

Experimental Protocol: Synthesis of 6-Methoxy-4-methylquinolin-2(1H)-one

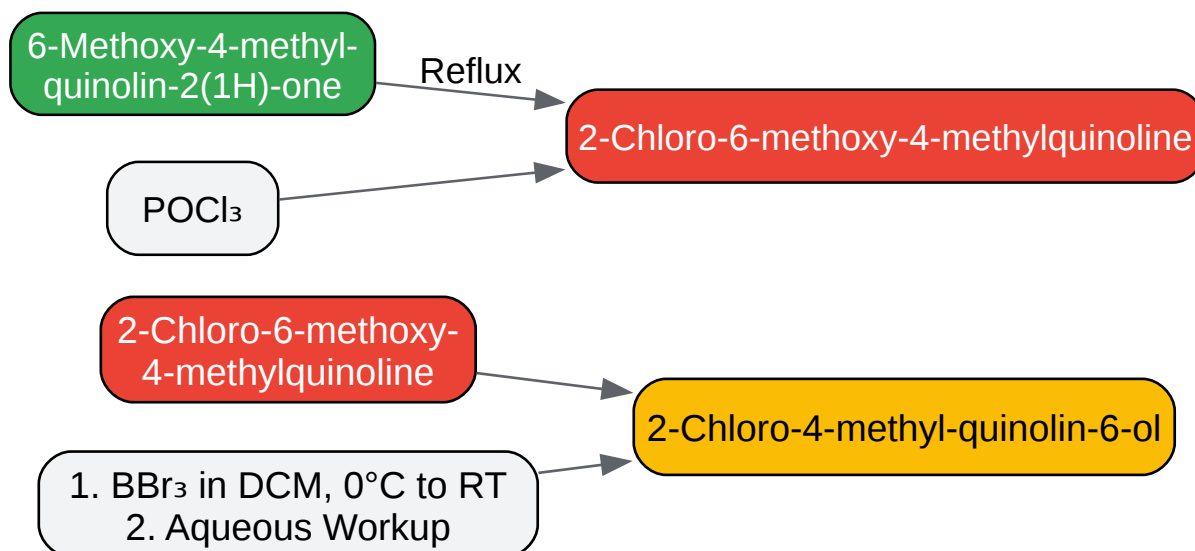
- Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene. Add a catalytic amount of acetic acid.
- Reflux the mixture for 2-4 hours until the theoretical amount of water is collected.
- Remove the toluene under reduced pressure to yield the crude enamine intermediate.
- Cyclization: Add the crude intermediate dropwise to a flask containing preheated Dowtherm A or diphenyl ether at 250-260°C.
- Maintain the temperature for 15-30 minutes after the addition is complete.

- Cool the reaction mixture to below 100°C and add petroleum ether to precipitate the product.
- Collect the solid by filtration, wash with petroleum ether, and recrystallize from ethanol or acetic acid to afford the pure quinolinone product.[4]

Step 2: Chlorination to 2-Chloro-6-methoxy-4-methylquinoline (Intermediate II)

With the quinolinone core constructed, the next critical step is the conversion of the C2-oxo group to a chloro group. This transformation activates the position for subsequent nucleophilic substitution, making it a valuable synthetic handle.

Causality and Expertise: Phosphorus oxychloride (POCl_3) is the reagent of choice for this transformation. The mechanism involves the phosphorylation of the lactam oxygen, converting the hydroxyl group of the enol tautomer into an excellent leaving group (a dichlorophosphate ester). Subsequent attack by a chloride ion displaces this group, yielding the 2-chloroquinoline. This reaction is often performed neat or in a high-boiling inert solvent.



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Caption: Final demethylation step to yield the target compound.

Experimental Protocol: Synthesis of **2-Chloro-4-methyl-quinolin-6-ol** [5]1. Dissolve 2-chloro-6-methoxy-4-methylquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert

atmosphere (e.g., nitrogen or argon). 2. Cool the solution to 0°C in an ice bath. 3. Slowly add a solution of boron tribromide (BBr₃, 3-5 eq) in DCM dropwise via a syringe. 4. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. 5. Upon completion (monitored by TLC), cool the mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of water or saturated sodium bicarbonate solution. 6. Separate the organic layer. Extract the aqueous layer with additional portions of DCM (3x). 7. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. 8. Concentrate the solvent under reduced pressure to obtain the crude product. The product can be purified by column chromatography on silica gel or by recrystallization.

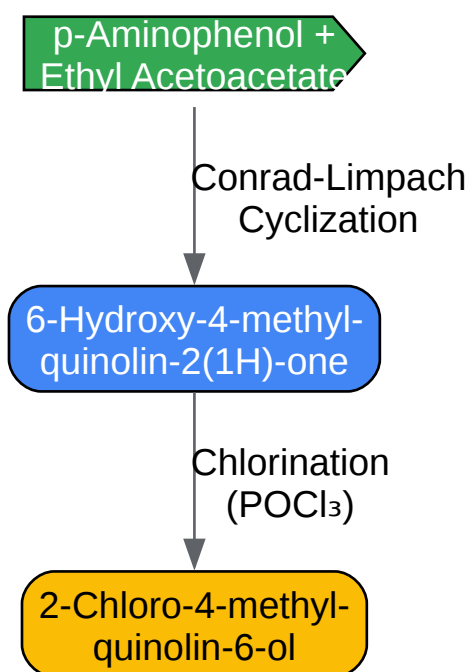
Data and Pathway Summary

The following table summarizes the key parameters for the recommended three-step synthesis.

Step	Reaction	Starting Materials	Key Reagents	Conditions	Typical Yield
1	Conrad-Limpach Cyclization	p-Anisidine, Ethyl Acetoacetate	Catalytic Acetic Acid, Dowtherm A	Reflux, then 250°C	70-85%
2	Chlorination	6-Methoxy-4-methylquinolin-2(1H)-one	Phosphorus Oxychloride (POCl ₃)	Reflux (110°C), 2-4h	85-95%
3	Demethylation	2-Chloro-6-methoxy-4-methylquinoline	Boron Tribromide (BBr ₃), DCM	0°C to RT, 12-16h	>90% [5]

Alternative Pathway: The Direct Route

An alternative, more convergent approach involves the direct chlorination of 6-hydroxy-4-methylquinolin-2(1H)-one.



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Caption: A more direct, two-step alternative synthesis pathway.

This route begins with the Conrad-Limpach cyclization of p-aminophenol with ethyl acetoacetate. However, the free phenolic group is acidic and can complicate the reaction. The primary challenge arises in the chlorination step. The presence of the unprotected hydroxyl group can lead to side reactions with POCl₃, such as phosphorylation of the C6-OH group, potentially leading to a mixture of products and lower overall yields of the desired target molecule. While potentially feasible, this route requires more rigorous optimization of reaction conditions to achieve selectivity and is generally less reliable than the protected pathway.

Conclusion

The synthesis of **2-Chloro-4-methyl-quinolin-6-ol** is most reliably achieved through a three-step sequence commencing with p-anisidine. This protected route, involving a Conrad-Limpach cyclization, Vilsmeier-type chlorination, and BBr₃-mediated demethylation, ensures high yields and minimizes purification challenges. The resulting molecule is a valuable and versatile building block, primed for further functionalization, particularly through nucleophilic substitution at the C-2 position, making it a cornerstone intermediate for the synthesis of novel bioactive compounds and advanced materials.

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